- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

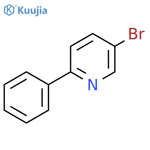

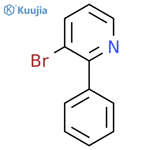

Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

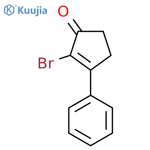

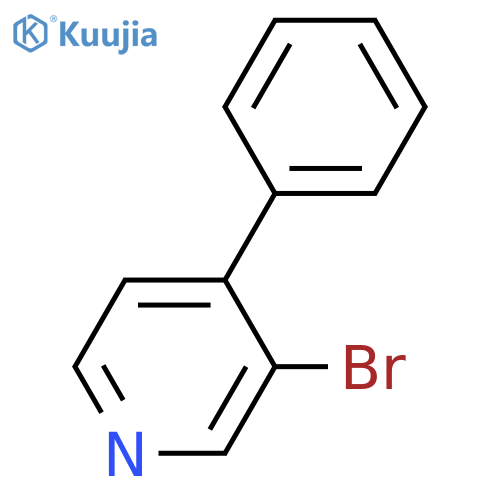

3-Bromo-4-phenylpyridine structure

Nome do Produto:3-Bromo-4-phenylpyridine

3-Bromo-4-phenylpyridine Propriedades químicas e físicas

Nomes e Identificadores

-

- Pyridine,3-bromo-4-phenyl-

- 3-BROMO-4-PHENYLPYRIDINE

- 3-bromanyl-4-phenyl-pyridine

- 4-Phenyl-3-bromopyridine

- Pyridine,3-bromo-4-phenyl

- 3-Bromo-4-phenylpyridine (ACI)

- AKOS023671717

- J-511946

- SY036468

- DB-015235

- SCHEMBL1203821

- DTXSID70376582

- BL000497

- 88345-89-5

- MFCD04114247

- CS-0156411

- LVNPADQPUYHCOR-UHFFFAOYSA-N

- AS-45740

- 3-Bromo-4-phenylpyridine

-

- MDL: MFCD04114247

- Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H

- Chave InChI: LVNPADQPUYHCOR-UHFFFAOYSA-N

- SMILES: BrC1C(C2C=CC=CC=2)=CC=NC=1

Propriedades Computadas

- Massa Exacta: 232.98400

- Massa monoisotópica: 232.984

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 154

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.2

- Superfície polar topológica: 12.9A^2

Propriedades Experimentais

- Densidade: 1.426

- Ponto de Fusão: 49-50

- Ponto de ebulição: 293 ºC

- Ponto de Flash: 131 ºC

- Índice de Refracção: 1.606

- PSA: 12.89000

- LogP: 3.51110

3-Bromo-4-phenylpyridine Informações de segurança

- Declaração de perigo: Irritant

-

Identificação dos materiais perigosos:

3-Bromo-4-phenylpyridine Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromo-4-phenylpyridine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 250mg |

¥548.0 | 2022-04-28 | |

| eNovation Chemicals LLC | Y1200639-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 95% | 10g |

$1275 | 2024-07-23 | |

| Apollo Scientific | OR9978-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 250mg |

£25.00 | 2025-02-21 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 50mg |

205.0CNY | 2021-07-14 | |

| Alichem | A023023232-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$1696.80 | 2023-08-31 | |

| TRC | B750993-10mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM120980-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$202 | 2023-02-17 | |

| Alichem | A023023232-500mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 500mg |

$1019.20 | 2023-08-31 | |

| Matrix Scientific | 187928-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10g |

$1296.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 100mg |

¥366.0 | 2022-04-28 |

3-Bromo-4-phenylpyridine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

Referência

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Método de produção 3

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referência

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Método de produção 4

Condições de reacção

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referência

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referência

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referência

Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines

,

Organic Letters,

2019,

21(22),

9183-9187

Método de produção 7

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referência

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Método de produção 8

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referência

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

3-Bromo-4-phenylpyridine Raw materials

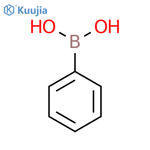

- Phenylboronic acid

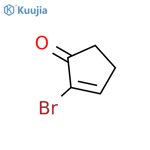

- 2-Bromocyclopent-2-enone

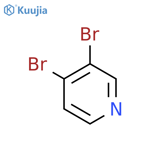

- 3,4-Dibromopyridine

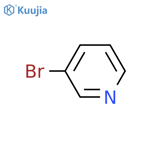

- 3-Bromopyridine

- 2-Bromo-3-phenyl-2-cyclopenten-1-one

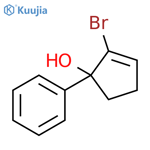

- 2-Bromo-1-phenyl-2-cyclopenten-1-ol

3-Bromo-4-phenylpyridine Preparation Products

3-Bromo-4-phenylpyridine Literatura Relacionada

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

88345-89-5 (3-Bromo-4-phenylpyridine) Produtos relacionados

- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)

- 1396758-71-6(N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide)

- 20592-42-1(Estrone Enol Diacetate)

- 1393532-28-9(Ethyl [6-chloro-5-(trifluoromethyl)pyridin-3-YL]acetate)

- 22214-45-5(4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one)

- 2411267-77-9(2-chloro-N-{5-chloro-2-(difluoromethoxy)phenylmethyl}acetamide)

- 1824081-10-8(3-methylsulfonylcyclobutanamine)

- 1396794-79-8(N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide)

- 1883347-27-0(2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride)

- 2580239-93-4(Tert-butyl 2-(azocan-4-yl)acetate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Pureza:99%

Quantidade:5g

Preço ($):345.0